4-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Anilino Group: The 3,5-dimethylaniline is introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.
Coupling with the Carbonyl Group: The final step involves coupling the anilino group with the carbonyl group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Axitinib: A tyrosine kinase inhibitor used in cancer therapy.
Celecoxib: A non-steroidal anti-inflammatory drug.
Sildenafil: A phosphodiesterase inhibitor used for erectile dysfunction.
Uniqueness
4-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
4-[(3,5-dimethylphenyl)carbamoylamino]-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-8-4-9(2)6-10(5-8)16-14(21)17-11-7-19(3)18-12(11)13(15)20/h4-7H,1-3H3,(H2,15,20)(H2,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLISHUGYULXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CN(N=C2C(=O)N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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